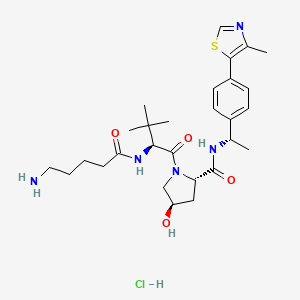
(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol is a complex organic compound characterized by the presence of a bromine atom, a sulfonyl group, and a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Sulfonylation: Addition of the sulfonyl group to the brominated aromatic compound.
Formation of Difluoropyrrolidine: Synthesis of the difluoropyrrolidine moiety.
Coupling Reaction: Coupling of the difluoropyrrolidine with the sulfonylated aromatic compound.
Hydroxylation: Introduction of the hydroxyl group to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a sulfide.
Scientific Research Applications
(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-((4-Chloro-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol
- (S)-(1-((4-Bromo-3-ethylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol
Uniqueness
(S)-(1-((4-Bromo-3-methylphenyl)sulfonyl)-4,4-difluoropyrrolidin-2-YL)methanol is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrF2NO3S |
|---|---|
Molecular Weight |
370.21 g/mol |
IUPAC Name |
[(2S)-1-(4-bromo-3-methylphenyl)sulfonyl-4,4-difluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H14BrF2NO3S/c1-8-4-10(2-3-11(8)13)20(18,19)16-7-12(14,15)5-9(16)6-17/h2-4,9,17H,5-7H2,1H3/t9-/m0/s1 |
InChI Key |
VFTNZUZHYSRZKZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C[C@H]2CO)(F)F)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC2CO)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


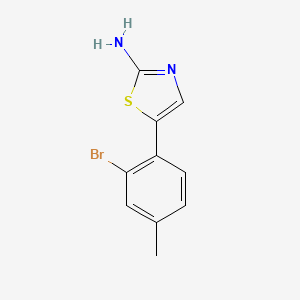


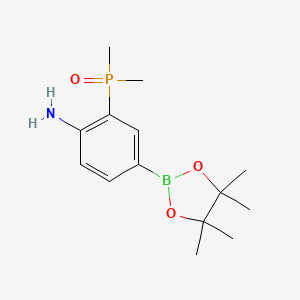
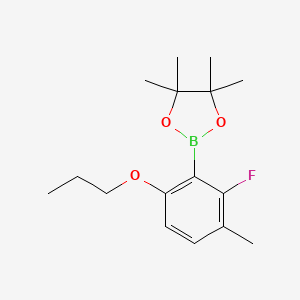


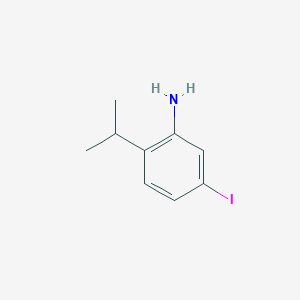


![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
